molecular formula C10H12ClNO2 B11954191 ethyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 35442-34-3

ethyl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B11954191
CAS No.: 35442-34-3
M. Wt: 213.66 g/mol
InChI Key: FKJCSEQGMDKMPL-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

Carbamates, characterized by the –NHC(=O)O– functional group, are a significant class of organic compounds with diverse applications. researchgate.netnih.gov They are structurally related to amides and esters, exhibiting a unique chemical stability and capacity for molecular interactions. nih.gov This has led to their extensive use in various fields. In medicinal chemistry, the carbamate moiety is a key component in many approved drugs, acting as a stable surrogate for peptide bonds and participating in drug-target interactions. nih.govnih.gov A notable application is in the design of cholinesterase inhibitors for conditions like Alzheimer's disease. mdpi.commdpi.com

Furthermore, carbamates are widely employed in agriculture as insecticides, fungicides, and herbicides. nih.govnih.gov Their biological activity in this domain often stems from their ability to inhibit crucial enzymes in pests. nih.gov In the realm of organic synthesis, the carbamate group serves as a robust protecting group for amines due to its stability under various reaction conditions. nih.gov The specific substitution pattern of ethyl N-(5-chloro-2-methylphenyl)carbamate—a chlorinated and methylated phenyl ring—suggests its potential for investigation within these established areas of carbamate research.

Historical Perspectives on its Initial Synthesis and Early Academic Investigations

In this case, the likely precursor is 5-chloro-2-methylaniline (B43014). guidechem.com The synthesis would proceed via the reaction of this aniline (B41778) with ethyl chloroformate, likely in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.org This straightforward reaction is a staple in organic synthesis for the preparation of carbamates.

A plausible synthetic scheme is presented below:

Table 1: Plausible Synthesis of this compound

Reactant 1Reactant 2Product
5-Chloro-2-methylanilineEthyl ChloroformateThis compound
Structure: Structure: Structure:
CAS No: 95-79-4CAS No: 541-41-3CAS No: 35442-34-3

While patents exist for general methods of preparing N-substituted ethyl carbamates, for instance, from isocyanates and organozinc reagents, the reaction between an aniline and ethyl chloroformate remains a fundamental and highly probable route for its initial laboratory synthesis. google.com

Current Research Gaps and Future Directions for Focused Academic Inquiry

Currently, there is a notable absence of dedicated research on this compound in academic literature. This presents a clear research gap and an opportunity for novel investigations. Based on the broader context of carbamate chemistry, several future research directions can be proposed:

Biological Activity Screening: A primary area for investigation would be the systematic screening of this compound for biological activity. Given the prevalence of substituted phenyl carbamates as cholinesterase inhibitors, assessing its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be a logical starting point. mdpi.commdpi.com Structure-activity relationship (SAR) studies could be developed by synthesizing and testing analogues to understand the influence of the chloro and methyl substituents on inhibitory potency and selectivity. nih.govnih.gov

Agrochemical Potential: The compound could be evaluated for potential herbicidal, insecticidal, or fungicidal properties, common applications for carbamate derivatives. nih.gov Its specific substitution pattern may confer novel activity or selectivity against certain pests or weeds.

Application in Organic Synthesis: Research could explore its utility as an intermediate or building block in the synthesis of more complex molecules. The stability of the carbamate group could be exploited in multi-step synthetic sequences.

Physicochemical and Material Properties: A thorough characterization of its physical and chemical properties would be foundational for any future application. This could include detailed spectroscopic analysis, crystallographic studies, and assessment of its stability under various conditions.

The following table summarizes the key chemical properties of this compound and its likely precursor.

Table 2: Chemical Properties of this compound and its Precursor

PropertyThis compound5-Chloro-2-methylaniline
Molecular Formula C₁₀H₁₂ClNO₂ fda.govC₇H₈ClN guidechem.com
Molecular Weight 213.66 g/mol fda.gov141.60 g/mol
Appearance Not specified in literatureWhite powder guidechem.com
SMILES CCOC(=O)Nc1cc(ccc1C)Cl fda.govNc1ccc(Cl)cc1C
InChIKey FKJCSEQGMDKMPL-UHFFFAOYSA-N fda.govNot specified in literature

Properties

CAS No.

35442-34-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

FKJCSEQGMDKMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Ethyl N 5 Chloro 2 Methylphenyl Carbamate

Elucidation of Established Synthetic Pathways for Ethyl N-(5-chloro-2-methylphenyl)carbamate

The conventional synthesis of this compound relies on a well-documented and robust reaction, the acylation of an aniline (B41778) derivative with a chloroformate.

Analysis of the Original Synthetic Procedure and its Chemical Rationale

The most established and likely original synthetic route to this compound involves the reaction of 5-chloro-2-methylaniline (B43014) with ethyl chloroformate. This method is a classic example of nucleophilic acyl substitution.

The chemical rationale for this procedure is based on the nucleophilicity of the amino group on the 5-chloro-2-methylaniline and the electrophilicity of the carbonyl carbon in ethyl chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct that is formed. prepchem.comorgsyn.org The use of a base is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

A typical procedure would involve dissolving 5-chloro-2-methylaniline in a suitable solvent like chloroform (B151607) or diethyl ether, followed by the addition of a base. prepchem.comorgsyn.org Ethyl chloroformate is then added, often dropwise and with cooling, to control the exothermic reaction. After the reaction is complete, a workup procedure involving washing with water and dilute acid is performed to remove the base, its salt, and any unreacted starting materials. The final product is then isolated and purified, typically by recrystallization. A patent for the synthesis of the isomeric ethyl (3-chloro-4-methylphenyl)carbamate reports using chloroform as a solvent and pyridine as the base, achieving a good yield after recrystallization from hexane. prepchem.com

Table 1: Typical Reagents and Conditions for the Synthesis of this compound

Reagent/ConditionPurpose
5-chloro-2-methylanilineStarting material (nucleophile)
Ethyl chloroformateAcylating agent (electrophile)
Pyridine or NaOHBase to neutralize HCl byproduct
Chloroform or Diethyl EtherSolvent
0°C to ambient temperatureReaction Temperature
RecrystallizationPurification method

Mechanistic Studies of Key Bond-Forming Steps

The key bond-forming step in the synthesis of this compound from 5-chloro-2-methylaniline and ethyl chloroformate is a nucleophilic acyl substitution. This reaction is often referred to as a Schotten-Baumann reaction.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: The added base (e.g., pyridine) removes the proton from the nitrogen atom, forming the final this compound and pyridinium (B92312) hydrochloride.

This stepwise mechanism is well-supported by extensive studies of acylation reactions. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the aniline ring can influence the nucleophilicity of the amine, but the reaction is generally efficient.

Development of Novel and Efficient Synthetic Routes to this compound

In line with the growing demand for more sustainable and efficient chemical processes, new methods for the synthesis of carbamates, including this compound, have been developed.

Exploration of Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Catalyst-Free Methods)

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For carbamate (B1207046) synthesis, this often involves avoiding toxic reagents like phosgene (B1210022) and minimizing solvent use.

One innovative green method involves a modified Hofmann rearrangement of aromatic amides using Oxone®, an inexpensive and environmentally benign oxidizing agent, in the presence of potassium chloride and a base. mdpi.com This process allows for the one-pot synthesis of N-aryl carbamates from readily available aromatic amides. The reaction proceeds through an isocyanate intermediate which is then trapped by an alcohol to form the carbamate. mdpi.com

Another green strategy involves the use of carbon dioxide as a C1 source, which is a non-toxic and abundant alternative to phosgene derivatives. nih.gov While often requiring catalysts, these methods represent a significant step towards more sustainable carbamate production.

Application of Catalytic Methodologies for Improved Selectivity and Yield

Catalytic methods can offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. One such method involves the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edu This reaction generates an aryl isocyanate in situ, which is then trapped by the alcohol to yield the desired carbamate. This methodology tolerates a wide range of functional groups and can be used to synthesize various carbamates, including those with bulky substituents. organic-chemistry.org

A metal-free alternative for the N-arylation of carbamates utilizes hypervalent iodine reagents, specifically aryl(TMP)iodonium salts. nih.gov This approach provides a modular and broadly applicable method for forming the C-N bond under mild, metal-free conditions. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodKey FeaturesAdvantages
Traditional (Schotten-Baumann) 5-chloro-2-methylaniline + Ethyl chloroformate + BaseWell-established, reliable, good yields
Green Hofmann Rearrangement Aromatic amide + Oxone® + AlcoholUse of green oxidant, one-pot procedure
Palladium-Catalyzed Coupling Aryl halide + NaOCN + Alcohol + Pd catalystHigh efficiency, broad substrate scope
Hypervalent Iodine Mediated Carbamate + Aryl(TMP)iodonium saltMetal-free, mild conditions

Derivatization Strategies and Analog Synthesis of this compound for Structural Perturbation Studies

The synthesis of derivatives and analogs of this compound is crucial for investigating structure-activity relationships (SAR) in various applications, such as medicinal chemistry and materials science.

Structural modifications can be made at several positions on the molecule:

The Aryl Ring: The chloro and methyl substituents on the phenyl ring can be altered. Analogs with different electron-donating or electron-withdrawing groups, or with substituents at different positions, can be synthesized to probe the electronic and steric requirements for a particular biological activity or material property.

The Carbamate Nitrogen: While N-alkylation or N-arylation of the carbamate is possible, it is less common for simple N-phenyl carbamates.

The Ethyl Group: The ethyl group of the carbamate can be replaced with other alkyl or aryl groups. This can be achieved by using different chloroformates (e.g., methyl chloroformate, benzyl (B1604629) chloroformate) in the original synthesis or by trapping the in situ generated isocyanate with different alcohols in catalytic syntheses.

A study on N-phenyl carbamate thiiranes as enzyme inhibitors demonstrated the synthesis of a variety of analogs by reacting a parent amine with different alkyl chloroformates and alkyl isocyanates to probe the effect of the carbamate's O-alkyl group and to introduce urea (B33335) functionalities. nih.gov This highlights a common strategy for structural perturbation where the core structure is maintained while peripheral groups are varied to fine-tune properties. nih.gov

Modifications at the Aromatic Ring System

The substituted benzene (B151609) ring of this compound offers opportunities for further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro, methyl, and N-ethylcarbamoyl groups—play a crucial role in determining the regioselectivity of these reactions.

The N-ethylcarbamoyl group (-NHCOOEt) is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring, thereby activating these positions towards electrophilic attack. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. Conversely, the chloro group (-Cl) is a deactivating but ortho-, para-directing substituent. The interplay of these directing effects governs the position of incoming electrophiles.

Given the positions of the current substituents, further electrophilic substitution is anticipated to be sterically hindered at the positions ortho to the methyl and carbamate groups. The most likely positions for substitution would be ortho and para to the activating methyl and carbamoyl (B1232498) groups, while considering the deactivating nature of the chlorine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionElectrophile (E⁺)Predicted Major Product(s)
HNO₃/H₂SO₄ (Nitration)NO₂⁺Ethyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate
Br₂/FeBr₃ (Bromination)Br⁺Ethyl N-(4-bromo-5-chloro-2-methylphenyl)carbamate
SO₃/H₂SO₄ (Sulfonation)SO₃4-(N-(ethoxycarbonyl)amino)-2-chloro-5-methylbenzenesulfonic acid
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)R⁺Complex mixture due to potential rearrangements and steric hindrance

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound in the reviewed literature.

Transformations of the Carbamate Moiety

The carbamate functional group is a versatile handle for a variety of chemical transformations. These can include modifications of the ethyl ester, the N-H group, or the entire carbamate linkage.

One common transformation is the transesterification of the ethyl group. By reacting this compound with a different alcohol in the presence of a suitable catalyst, various other alkyl or aryl carbamates can be synthesized. For instance, reaction with methanol (B129727) would yield mthis compound uni.lu.

The nitrogen atom of the carbamate can undergo N-alkylation or N-acylation . Deprotonation of the N-H bond with a strong base followed by reaction with an alkyl halide would lead to N-alkylated products. Similarly, acylation can be achieved using acyl chlorides or anhydrides fda.gov.

Synthesis of Stereochemical Analogs

This compound is an achiral molecule as it does not possess any stereocenters wikipedia.org. However, stereochemical analogs could be synthesized by introducing chiral centers into the molecule. This could be achieved through several theoretical pathways:

Use of a Chiral Alcohol: Instead of ethanol (B145695), a chiral alcohol could be used in the initial synthesis to form a chiral ester. For example, reacting 5-chloro-2-methylphenyl isocyanate with (R)- or (S)-2-butanol would yield the corresponding chiral sec-butyl N-(5-chloro-2-methylphenyl)carbamate.

Introduction of a Chiral Center on a Substituent: A chiral substituent could be introduced onto the aromatic ring through an electrophilic substitution reaction using a chiral reagent.

Asymmetric Transformation: An existing prochiral center could be transformed asymmetrically. While the parent molecule lacks such a center, derivatives could be designed to incorporate one.

The synthesis of such stereochemical analogs would be of interest for applications where chirality plays a key role, such as in the development of new pharmaceutical agents or chiral selectors nih.govresearchgate.net.

Chemical Reactivity and Functional Group Transformations of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the carbamate linkage, the aromatic ring, and the chloro and methyl substituents.

Investigations into the Hydrolytic Behavior and Kinetics of the Carbamate Linkage

The hydrolysis of carbamates is a well-studied process and is of significant importance, particularly in the context of their environmental fate and metabolic stability in biological systems. The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the pH of the medium.

Under basic conditions , the hydrolysis of secondary N-aryl carbamates like this compound can proceed via two main pathways: a bimolecular BAC2 mechanism involving the direct attack of a hydroxide ion on the carbonyl carbon, or a unimolecular elimination-conjugate base (E1cB) mechanism. The E1cB mechanism involves the deprotonation of the carbamate nitrogen followed by the elimination of the ethoxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine (5-chloro-2-methylaniline) and carbon dioxide scielo.brmasterorganicchemistry.com. The relative contribution of each mechanism depends on the nature of the substituents on the aromatic ring and the leaving group.

Under acidic conditions , hydrolysis is generally slower and is thought to proceed via an A-2 mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Table 2: Predicted Hydrolysis Products of this compound

ConditionMajor Products
Acidic (H₃O⁺)5-chloro-2-methylaniline, Ethanol, Carbon Dioxide
Basic (OH⁻)5-chloro-2-methylanilinide, Ethanol, Carbonate

Note: The specific kinetic parameters for the hydrolysis of this compound are not available in the reviewed literature and would require experimental determination.

Aromatic Substitution Reactions Involving the Chloro and Methyl Groups

The chloro and methyl groups on the aromatic ring can also participate in specific reactions. The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen into the methyl group, providing a handle for further nucleophilic substitution reactions.

The chloro group is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups in the ortho and para positions. Given the presence of the activating methyl and N-ethylcarbamoyl groups, nucleophilic substitution of the chlorine atom is not expected to be facile under standard conditions.

Studies on the Reactivity of the Carbamate Nitrogen

The nitrogen atom of the carbamate linkage possesses a lone pair of electrons and an acidic proton, making it a site for various reactions.

N-Acylation and N-Alkylation: As mentioned in section 2.3.2, the nitrogen can be acylated or alkylated. N-acylation with various acylating agents can be catalyzed by acids or bases fda.gov. N-alkylation typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.

Hofmann-type Rearrangement: While not a direct reaction of the carbamate, related amides can undergo Hofmann rearrangement to form carbamates. This suggests that under specific oxidative conditions, transformations involving the carbamate nitrogen could be envisioned, potentially leading to the formation of urea derivatives or other nitrogen-containing compounds.

The reactivity of the carbamate nitrogen is crucial for the synthesis of a wide array of derivatives with potentially altered chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl N 5 Chloro 2 Methylphenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. For ethyl N-(5-chloro-2-methylphenyl)carbamate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Proton and Carbon Connectivity

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a series of two-dimensional (2D) NMR experiments are utilized. These experiments reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). chemicalbook.com For the title compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group. It would also reveal couplings between the aromatic protons on the substituted phenyl ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). youtube.com This allows for the direct assignment of each carbon atom that bears protons. For instance, the methylene protons of the ethyl group would show a correlation to the methylene carbon, and each aromatic proton would correlate to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is crucial for connecting the different fragments of the molecule. For example, the methylene protons of the ethyl group would show an HMBC correlation to the carbonyl carbon of the carbamate (B1207046) group, confirming the ester linkage. Similarly, the NH proton would show correlations to the carbonyl carbon and to carbons in the phenyl ring, establishing the N-aryl bond. The protons of the methyl group on the phenyl ring would also show correlations to adjacent aromatic carbons.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the substituent effects of the chloro, methyl, and carbamate groups on the aromatic ring. Detailed analysis of these 2D NMR spectra would provide definitive evidence for the structure of this compound.

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The carbamate linkage (–O–C(=O)–N–) exhibits restricted rotation around the C–N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair. This can lead to the existence of different rotational isomers (rotamers), often designated as syn and anti. Dynamic NMR (DNMR) spectroscopy is the technique used to study the kinetics of this conformational exchange.

By recording NMR spectra at various temperatures, the rate of rotation around the C–N bond can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the syn and anti rotamers may be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

For N-phenylcarbamates, these rotational barriers are generally lower than for N-alkylcarbamates. nih.gov Studies on related substituted t-butyl N-phenylcarbamates have found rotational barriers in the range of 11–13 kcal/mol. documentsdelivered.com For this compound, DNMR studies would provide valuable insight into the energetic barrier to C–N bond rotation and how the electronic effects of the chloro and methyl substituents on the phenyl ring influence this dynamic process.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This allows for the determination of the exact molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₁₂ClNO₂. The monoisotopic mass of this compound is calculated to be 213.05565 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula with high confidence. Predicted m/z values for common adducts such as [M+H]⁺ and [M+Na]⁺ are 214.06293 and 236.04487, respectively. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which provides detailed structural information.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation patterns of carbamates are often characterized by specific neutral losses and the formation of diagnostic fragment ions. nih.gov Key fragmentation pathways for the title compound would likely include:

Loss of ethanol (B145695) (C₂H₅OH) from the ethyl carbamate moiety.

Loss of carbon dioxide (CO₂) from the carbamate group.

Cleavage of the C-N bond, leading to the formation of the 5-chloro-2-methylaniline (B43014) fragment.

Subsequent fragmentation of the substituted phenyl ring.

The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observable for any fragment ions containing the chloro-substituted phenyl ring, further aiding in the structural assignment of the fragments.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Precise bond lengths and bond angles for the entire molecule.

The conformation of the carbamate group and the relative orientation of the ethyl and phenyl substituents in the solid state.

The planarity of the phenyl ring and the carbamate group.

Detailed information about intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group and the carbonyl oxygen) and potential π–π stacking interactions between the aromatic rings. nih.gov

This data provides an unambiguous confirmation of the molecular structure and offers insights into how the molecules pack together in a crystalline solid, which can influence physical properties such as melting point and solubility. While specific crystallographic data for this compound is not found in the searched literature, this technique remains the gold standard for absolute structural determination in the solid phase.

Crystal Growth Methodologies for Single Crystal X-ray Diffraction

The successful cultivation of single crystals of this compound suitable for X-ray diffraction is a critical first step in the comprehensive elucidation of its three-dimensional atomic arrangement. The primary objective of any crystal growth technique is to facilitate the slow and orderly arrangement of molecules from a disordered state in solution to a well-defined crystal lattice. A variety of methods can be employed to achieve this, with the choice of solvent and technique being paramount.

Commonly employed methodologies include:

Slow Evaporation: This is often the simplest and most common starting point for crystal growth. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The gradual evaporation of the solvent increases the concentration of the solute, eventually leading to the formation of crystals. The rate of evaporation is a crucial parameter; slower rates generally yield higher quality crystals.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. As the anti-solvent slowly diffuses into the good solvent, the solubility of the compound decreases, promoting crystallization at the interface of the two liquids.

Cooling: For compounds that exhibit a significant increase in solubility with temperature, slow cooling of a saturated solution can be an effective method. The solution is heated to dissolve the compound and then allowed to cool gradually to room temperature, or even further in a controlled cooling bath or refrigerator. This reduction in temperature decreases the solubility, leading to crystal formation.

The selection of an appropriate solvent system is empirical and often requires screening a range of solvents with varying polarities and boiling points. For this compound, solvents such as ethanol, methanol (B129727), acetone, ethyl acetate (B1210297), and hexane, or mixtures thereof, would be logical starting points for crystallization trials. The purity of the compound is also of utmost importance, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The carbamate functional group (-NH-C=O) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality allows for the formation of robust hydrogen bonds, which are likely to be a dominant feature in the crystal packing. One would anticipate the formation of intermolecular N-H···O=C hydrogen bonds, potentially leading to the assembly of molecules into chains, dimers, or more complex three-dimensional networks.

The presence of the chlorine atom and the aromatic ring also introduces the possibility of other, weaker intermolecular interactions, such as C-H···π interactions (where a C-H bond interacts with the electron cloud of the aromatic ring) and halogen bonding (where the chlorine atom acts as an electrophilic region and interacts with a nucleophile). The interplay of these various forces dictates the final crystal packing motif, influencing physical properties such as melting point and solubility. A detailed analysis would involve identifying these interactions, quantifying their geometries (distances and angles), and describing the resulting supramolecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of a molecule. Each functional group within this compound has characteristic vibrational frequencies, and the resulting spectra provide a molecular fingerprint.

Expected Vibrational Modes:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (carbamate)Stretching1730 - 1680
C=C (aromatic)Stretching1600 - 1450
N-HBending1650 - 1550
C-NStretching1350 - 1200
C-OStretching1250 - 1050
C-ClStretching800 - 600

The precise positions of these bands can be influenced by the molecular environment, including the effects of hydrogen bonding. For instance, the N-H stretching vibration is often broadened and shifted to lower wavenumbers when involved in hydrogen bonding. Similarly, the C=O stretching frequency can be affected. By comparing the spectra of the crystalline material with that of a dilute solution (where intermolecular interactions are minimized), the extent of hydrogen bonding in the solid state can be inferred.

Raman spectroscopy provides complementary information. While strong IR absorptions are associated with large changes in the dipole moment during a vibration, strong Raman signals arise from vibrations that cause a significant change in the polarizability of the molecule. Therefore, the aromatic ring vibrations and the C-Cl stretch are often prominent in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Investigation of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems.

For this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the carbamate and chloro substituents on the aromatic ring will influence the energy of the π → π* and n → π* electronic transitions. The lone pairs of electrons on the nitrogen and oxygen atoms of the carbamate group, as well as on the chlorine atom, can interact with the π-system of the benzene ring, an effect known as conjugation. This interaction typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

By dissolving the compound in solvents of varying polarity, it is possible to study the nature of the electronic transitions. For example, the n → π* transition often exhibits a hypsochromic shift (a shift to shorter wavelengths) as the solvent polarity increases, while π → π* transitions may show a bathochromic shift. This analysis provides valuable information about the electronic distribution in both the ground and excited states of the molecule.

Computational Chemistry and Theoretical Investigations of Ethyl N 5 Chloro 2 Methylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies employing these methods for ethyl N-(5-chloro-2-methylphenyl)carbamate are not found in the reviewed literature.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No dedicated Density Functional Theory (DFT) studies detailing the ground state geometries, optimized bond lengths, bond angles, or energetic profile of this compound have been identified. Such studies would typically provide insights into the molecule's stability and electronic distribution.

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Parameters

Similarly, searches for high-level ab initio calculations, which would offer more precise energetic and spectroscopic parameters, did not yield any specific results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are crucial for exploring how a molecule behaves over time, its conformational flexibility, and its interactions within a solvent. There are no published MD simulation studies focused on this compound to describe its conformational landscape or behavior in a solution phase.

Computational Studies on Reaction Mechanisms and Transition States of this compound

Understanding the reaction mechanisms of a compound is key to predicting its stability and degradation products. General literature on carbamates discusses their hydrolysis, but specific computational explorations into these mechanisms for this compound are absent.

Elucidation of Hydrolysis Reaction Pathways

No computational studies that elucidate the specific pathways, intermediate structures, or transition state energies for the hydrolysis of this compound could be located. While general principles of carbamate (B1207046) hydrolysis are known, a detailed, compound-specific theoretical investigation is not available. nih.gov

Investigation of Other Key Chemical Transformations

While specific computational studies on the chemical transformations of this compound are not extensively documented in publicly available literature, theoretical investigations of related carbamate compounds provide a strong basis for predicting its reactivity. Key chemical transformations for carbamates include hydrolysis and thermal decomposition. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool to elucidate the mechanisms of these reactions.

Hydrolysis:

The hydrolysis of carbamates, which involves the cleavage of the carbamate bond by water, is a critical degradation pathway. Theoretical studies on similar compounds suggest that the reaction can proceed through different mechanisms, including neutral, acid-catalyzed, and base-catalyzed pathways. The specific pathway and its rate are highly dependent on the electronic and steric environment of the carbamate functional group.

For this compound, the presence of the electron-withdrawing chloro group on the phenyl ring is expected to influence the electrophilicity of the carbonyl carbon. Quantum chemical calculations can be employed to model the transition states of the hydrolysis reaction under various pH conditions. By calculating the activation energies for different proposed mechanisms, the most favorable degradation pathway can be identified. For instance, a theoretical study on the hydrolysis of nerve agents, which share some structural similarities with carbamates, demonstrated a good correlation between the calculated interaction energy and the experimental hydrolysis rate. nih.gov This approach could be conceptually applied to predict the hydrolysis susceptibility of this compound.

Thermal Decomposition:

The thermal decomposition of carbamates can proceed through various pathways, often leading to the formation of an isocyanate and an alcohol, or an amine, carbon dioxide, and an alkene. researchgate.net For this compound, two primary decomposition routes can be postulated:

Route 1: Formation of 5-chloro-2-methylphenyl isocyanate and ethanol (B145695).

Route 2: Formation of 5-chloro-2-methylaniline (B43014), carbon dioxide, and ethylene.

Computational studies on the thermal decomposition of ethyl N-methyl-N-phenylcarbamate have shown that the reaction is unimolecular and proceeds through a cyclic transition state. researchgate.net Similar computational models could be constructed for this compound to determine the preferred decomposition pathway by comparing the calculated activation barriers for the different routes.

An illustrative data table for the predicted activation energies (a hypothetical example based on general carbamate reactivity) for these transformations is presented below.

TransformationProposed PathwayPredicted Activation Energy (kcal/mol)
Hydrolysis (Neutral)Water-assisted cleavage30-40
Hydrolysis (Base-catalyzed)Hydroxide-ion attack15-25
Thermal DecompositionRoute 1 (Isocyanate formation)40-50
Thermal DecompositionRoute 2 (Aniline formation)45-55

Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Theoretical Frameworks for Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built upon the principle that the properties of a molecule are encoded in its structure, which can be represented numerically by molecular descriptors.

For this compound, a QSPR model could be developed to predict various properties such as its solubility, boiling point, or chromatographic retention time. The development of a robust QSPR model involves several key steps:

Data Set Curation: A dataset of molecules with known experimental property values is required. For a model focused on carbamates, this would include this compound and a diverse set of structurally related carbamate derivatives.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using quantum mechanics, providing information about the electronic structure. nih.gov Examples include HOMO/LUMO energies, Mulliken charges, and dipole moments.

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property of interest. researchgate.netyoutube.com The predictive power of the model is assessed through rigorous internal and external validation techniques.

A study on the toxicity of carbamates utilized a Quantitative Structure-Toxicity Relationship (QSTR) model, a specific application of QSPR. nih.govmdpi.com This study successfully employed DFT-calculated descriptors, such as the Hirshfeld charge on the carbonyl carbon and the electronic affinity, to predict the toxicity of a large set of carbamate derivatives. mdpi.com This highlights the importance of quantum-chemical descriptors in capturing the nuances of chemical reactivity and biological interactions.

For this compound, a similar approach could be used. A selection of relevant molecular descriptors that could be used in a QSPR model are presented in the table below.

Descriptor TypeDescriptor NameDescription
TopologicalWiener IndexA measure of the branching of the molecular skeleton.
GeometricalMolecular Surface AreaThe total surface area of the molecule.
Quantum-ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
Quantum-ChemicalLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.
Quantum-ChemicalMulliken Charge on Carbonyl CarbonThe partial charge on the carbonyl carbon atom, indicating its electrophilicity.

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. These methods build a 3D grid around the aligned molecules and calculate steric and electrostatic fields, providing a more detailed understanding of the structure-property relationships. mdpi.comresearchgate.net

Advanced Analytical Method Development for Research Applications of Ethyl N 5 Chloro 2 Methylphenyl Carbamate

Chromatographic Methodologies for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are indispensable for separating and quantifying components within a mixture. For ethyl N-(5-chloro-2-methylphenyl)carbamate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be optimized for purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like many carbamates. A reversed-phase HPLC method is often the primary choice for purity determination and impurity analysis of such compounds.

Method Development: The development of an HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is a common starting point for reversed-phase separations of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of both the main compound and any potential impurities with varying polarities.

Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for phenylcarbamates is typically in the range of 220-280 nm. For validation, the method would be assessed for specificity, linearity, accuracy, precision, and robustness in line with established guidelines.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

This table presents a hypothetical set of starting conditions for method development based on general principles for similar compounds.

Gas Chromatography (GC) Techniques for Volatile Derivatives

While many carbamates are not sufficiently volatile or thermally stable for direct GC analysis, derivatization can be employed to overcome these limitations. For this compound, derivatization might involve methylation or silylation of the carbamate (B1207046) nitrogen to produce a more volatile and thermally stable derivative.

Alternatively, for the analysis of volatile impurities or degradation products, a direct GC injection might be feasible. The choice of a capillary column with a suitable stationary phase, such as a mid-polarity phase like a phenyl-methylpolysiloxane, would be critical. A flame ionization detector (FID) would offer good sensitivity for organic compounds, while a nitrogen-phosphorus detector (NPD) could provide enhanced selectivity for this nitrogen-containing analyte. A halogen-specific detector (XSD) could also be highly selective for this chlorinated compound. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Impurity Profiling and Reaction Monitoring

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are powerful tools for the structural elucidation of unknown impurities and for monitoring the progress of chemical reactions.

LC-MS for Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for identifying and characterizing non-volatile impurities in the synthesis of this compound. resolvemass.ca An electrospray ionization (ESI) source would likely be effective for ionizing the target compound and its impurities. By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, it is possible to determine the molecular weights of impurities. Further fragmentation in a tandem mass spectrometer (MS/MS) can provide structural information, aiding in the identification of starting materials, by-products, and degradation products. nih.govnih.gov This is crucial for optimizing reaction conditions to minimize impurity formation.

GC-MS for Volatile Components and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS could be used to analyze any volatile impurities or to confirm the structure of the compound after suitable derivatization. The mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

Illustrative GC-MS Parameters for a Derivatized Analyte:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
MS Scan Range m/z 40-500

This table presents a hypothetical set of starting conditions for the analysis of a derivatized form of the compound.

Spectrophotometric Assays for Kinetic and Quantitative Studies in Chemical Research

Spectrophotometric methods offer a simple and cost-effective approach for quantitative analysis and for studying reaction kinetics, particularly for compounds with a strong chromophore.

For this compound, a spectrophotometric assay could be developed based on its alkaline hydrolysis. Carbamates can be hydrolyzed under basic conditions to yield an alcohol and an amine. The resulting 5-chloro-2-methylphenol (B1581992) can then be coupled with a chromogenic reagent, such as a diazotized amine (e.g., diazotized trimethylaniline or p-nitroaniline), to form a colored azo dye. nih.govakjournals.com The intensity of the color, which is proportional to the concentration of the carbamate, can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the dye.

This method can be adapted for kinetic studies by monitoring the rate of color formation over time, providing insights into the hydrolysis rate of the carbamate under different conditions (e.g., pH, temperature).

Principle of Spectrophotometric Assay:

Alkaline Hydrolysis: this compound + NaOH → 5-chloro-2-methylphenol + Ethylamine + CO₂

Diazotization: Chromogenic Amine + NaNO₂ + HCl → Diazo Salt

Coupling Reaction: 5-chloro-2-methylphenol + Diazo Salt → Azo Dye (Colored)

The absorbance of the resulting solution would be measured and correlated to concentration using a calibration curve prepared with standards of known concentrations.

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